molecular formula C15H16O2 B1316705 1-(2-(Benzyloxy)phenyl)ethanol CAS No. 94001-66-8

1-(2-(Benzyloxy)phenyl)ethanol

Cat. No. B1316705
CAS RN: 94001-66-8
M. Wt: 228.29 g/mol
InChI Key: ZCLOSPAJWAFSDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-(Benzyloxy)phenyl)ethanol” is a chemical compound with the molecular formula C15H16O2 . It has a molecular weight of 228.29 . The IUPAC name for this compound is "(1R)-1-[2-(benzyloxy)phenyl]ethanol" .


Molecular Structure Analysis

The molecular structure of “1-(2-(Benzyloxy)phenyl)ethanol” consists of a benzene ring attached to an ethanol group via a benzyloxy group . The InChI code for this compound is "1S/C15H16O2/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12,16H,11H2,1H3/t12-/m1/s1" .


Physical And Chemical Properties Analysis

“1-(2-(Benzyloxy)phenyl)ethanol” is a liquid at room temperature . As an alcohol, it is expected to have properties such as the ability to form hydrogen bonds, which can affect its solubility and boiling point .

Scientific Research Applications

Gold(I)-Catalyzed Intermolecular Hydroalkoxylation

In the context of organic synthesis, one application involves the regio- and stereoselective synthesis of alkyl allylic ethers through gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols. This process is effective for a range of allenes and alcohols, showcasing the versatility of gold-catalyzed reactions in forming complex organic structures with high precision and yield (Zhang & Widenhoefer, 2008).

Synthesis and Molecular Structure Analysis

Another study focuses on the synthesis and structural analysis of 1-phenyl-2-(2-pyridyl)ethanol, obtained via the Knoevenagel condensation reaction between 2-methylpyridine and benzaldehyde. This work underscores the importance of crystallography in understanding the molecular structure and stability of intermediates in organic synthesis (Percino et al., 2015).

Photochemical Production of Peroxy Radicals

Research into the photochemical production of peroxy radicals and their interaction with aromatic alcohols, including 1-phenyl ethanol, has provided insights into the kinetics and mechanisms of radical reactions. These findings are crucial for the development of new photochemical processes in both synthetic and environmental chemistry (Paál-Lukács et al., 1989).

Benzylation of Alcohols

The development of bench-stable pyridinium salts for the mix-and-heat benzylation of alcohols demonstrates an efficient method for the protection and functionalization of alcohols. This technique simplifies the synthesis of benzyl ethers, highlighting advancements in reagent design for organic synthesis (Poon & Dudley, 2006).

Selective Hydrogenation in Green Chemistry

A study on the selective hydrogenation of styrene oxide to 2-phenyl ethanol over a polyurea-supported Pd–Cu catalyst in supercritical carbon dioxide showcases an environmentally friendly approach to producing important chemical intermediates. This research highlights the use of green solvents and catalysts in achieving high selectivity and efficiency in chemical transformations (Yadav & Lawate, 2011).

properties

IUPAC Name

1-(2-phenylmethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12,16H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLOSPAJWAFSDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Benzyloxy)phenyl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(Benzyloxy)phenyl)ethanol
Reactant of Route 2
1-(2-(Benzyloxy)phenyl)ethanol
Reactant of Route 3
Reactant of Route 3
1-(2-(Benzyloxy)phenyl)ethanol
Reactant of Route 4
Reactant of Route 4
1-(2-(Benzyloxy)phenyl)ethanol
Reactant of Route 5
Reactant of Route 5
1-(2-(Benzyloxy)phenyl)ethanol
Reactant of Route 6
Reactant of Route 6
1-(2-(Benzyloxy)phenyl)ethanol

Citations

For This Compound
1
Citations
GW Rewcastle, GJ Atwell, BC Baguley… - Journal of medicinal …, 1991 - ACS Publications
A series of 16 analogues of the solid tumor active compound 9-oxo-9H-xanthene-4-acetic acid (XAA), with variations in the acetic acid side chain, have been prepared and evaluatedfor …
Number of citations: 58 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.